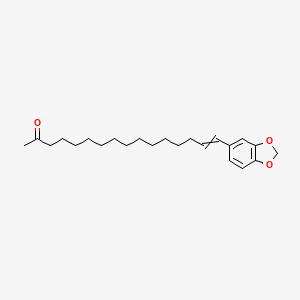![molecular formula C14H8BrI B14215649 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene CAS No. 832744-24-8](/img/structure/B14215649.png)
1-Bromo-3-[(3-iodophenyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-[(3-iodophenyl)ethynyl]benzene is an organic compound with the molecular formula C14H8BrI It is a derivative of benzene, featuring both bromine and iodine atoms attached to the benzene ring through an ethynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene can be synthesized through a multi-step process involving the coupling of brominated and iodinated benzene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated benzene with an iodinated phenylacetylene in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing such compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Oxidation and Reduction Reactions: The ethynyl linkage can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and drive the reaction forward.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), which provide a suitable medium for the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzene derivatives, while oxidation reactions can produce carbonyl-containing compounds.
Applications De Recherche Scientifique
1-Bromo-3-[(3-iodophenyl)ethynyl]benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene exerts its effects depends on the specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations to form new products. The molecular targets and pathways involved are determined by the nature of the reactions and the specific conditions used .
Comparaison Avec Des Composés Similaires
1-Bromo-3-iodobenzene: A closely related compound with similar reactivity and applications.
1-Bromo-4-[(4-iodophenyl)ethynyl]benzene: Another derivative with a different substitution pattern on the benzene ring.
Uniqueness: 1-Bromo-3-[(3-iodophenyl)ethynyl]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.
Propriétés
Numéro CAS |
832744-24-8 |
|---|---|
Formule moléculaire |
C14H8BrI |
Poids moléculaire |
383.02 g/mol |
Nom IUPAC |
1-bromo-3-[2-(3-iodophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrI/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H |
Clé InChI |
ZCDCCCQKQWCJEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C#CC2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole](/img/structure/B14215572.png)
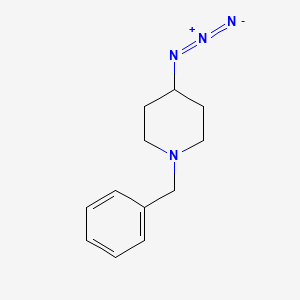
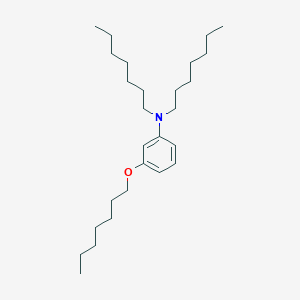
oxophosphanium](/img/structure/B14215597.png)
![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
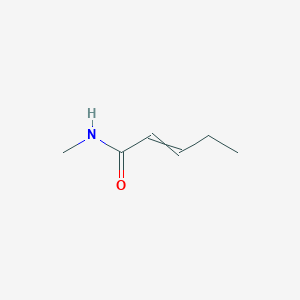
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)

![2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B14215635.png)
![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
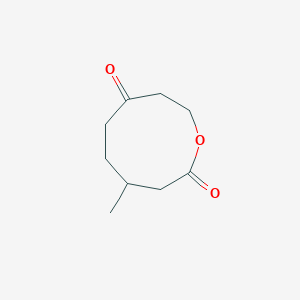
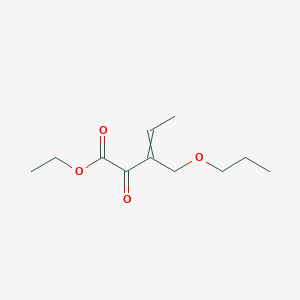
![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
